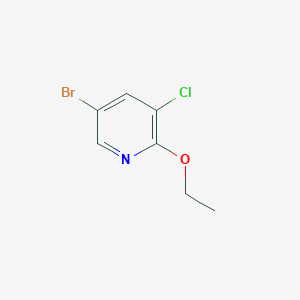

5-Bromo-3-chloro-2-ethoxypyridine

Overview

Description

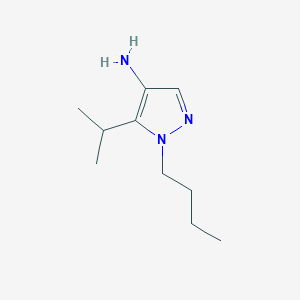

5-Bromo-3-chloro-2-ethoxypyridine is a chemical compound with the molecular formula C7H7BrClNO and a molecular weight of 236.5 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

While specific synthesis methods for this compound were not found, a related compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, has been synthesized effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7BrClNO/c1-2-11-6-3-5(8)4-10-7(6)9/h3-4H,2H2,1H3 . This indicates that the molecule consists of a pyridine ring with bromine, chlorine, and ethoxy substituents.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Halogen Atom Migration in Halogeno-Derivatives

When 3-bromo-2,4-dihydroxypyridine is chlorinated with hydrogen peroxide in aqueous hydrochloric acid, 5-bromo-3-chloro-2,4-dihydroxypyridine is formed, indicating a migration of the halogen atoms. This migration facilitates the introduction of chlorine at the 3-position, pushing the bromine atom to the 5-position. This phenomenon underscores the dynamic behavior of halogen atoms in pyridine derivatives, contributing to the versatility of these compounds in synthetic chemistry applications (Hertog & Schogt, 2010).

Reactivity and Synthesis

The reactivity of 5-chloro-2,4-dihydroxypyridine towards bromine and hydrohalic acids has been extensively studied, leading to the synthesis of various ethoxypyridine derivatives. These studies provide insights into the reactivity patterns of chloro and bromo derivatives, contributing to the development of novel synthetic routes for pyridine-based compounds (Kolder & Hertog, 2010).

Bromo-Derivative Behavior with Hydrochloric Acid

Investigation into the behavior of bromo-derivatives of ethoxypyridines when heated with aqueous hydrochloric acid reveals the formation of chloro-hydroxypyridines and dihydroxypyridines. This process showcases the potential for selective halogen exchange and functional group transformation, which is crucial for the design of targeted chemical reactions and the synthesis of specialized pyridine derivatives (Hertog & Bruyn, 2010).

Bromination and Tautomerism in Pyridines

The study of bromination of dihydroxypyridine and its ethyl derivatives illustrates the selective entry of bromine into specific positions, influenced by the structure of the substrates. This research aids in understanding the tautomeric structures and the impact of bromination on pyridine derivatives, which is valuable for designing compounds with desired electronic and structural properties (Kolder & Hertog, 2010).

Safety and Hazards

properties

IUPAC Name |

5-bromo-3-chloro-2-ethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClNO/c1-2-11-7-6(9)3-5(8)4-10-7/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOIWCAIWRYBPSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745080 | |

| Record name | 5-Bromo-3-chloro-2-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1245648-68-3 | |

| Record name | 5-Bromo-3-chloro-2-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-OL](/img/structure/B1527968.png)

![5-Bromopyrido[3,4-b]pyrazine](/img/structure/B1527976.png)

![6-Oxa-1-azaspiro[3.3]heptane hemioxalate](/img/structure/B1527977.png)

![tert-Butyl 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1527985.png)

![Tert-butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-6-YL)carbamate](/img/structure/B1527986.png)

![2-(tert-Butyl)oxazolo[4,5-c]pyridin-7-ol](/img/structure/B1527990.png)